Product packaging for Heptanol-1-14C(Cat. No.:CAS No. 77504-68-8)

Heptanol-1-14C

Cat. No.: B1625431
CAS No.: 77504-68-8
M. Wt: 118.19 g/mol
InChI Key: BBMCTIGTTCKYKF-WGGUOBTBSA-N
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Description

Introduction to Heptanol-1-14C

This compound is a radiochemically labeled compound where one carbon atom in the 1-heptanol molecule has been replaced with the radioactive carbon-14 isotope. Specifically designated as (1-14C)heptan-1-ol, this compound maintains the chemical behavior of standard 1-heptanol while providing the traceability benefits inherent to carbon-14 labeled compounds. The strategic placement of carbon-14 at position 1 (connected to the hydroxyl group) makes this compound particularly useful for tracking the fate of the hydroxyl functionality in chemical and biological systems.

Structural and Isotopic Characterization

Molecular Formula and Isotopic Labeling Configuration

This compound has the molecular formula C7H16O, identical to unlabeled 1-heptanol in elemental composition but differing in isotopic content. The molecular weight of this compound is 118.19 g/mol, slightly higher than the 116.2 g/mol of standard 1-heptanol due to the additional neutrons in the carbon-14 isotope.

The specific carbon-14 labeling occurs at position 1, as indicated in its systematic name (1-14C)heptan-1-ol. This can be represented in the SMILES notation as CCCCCC[14CH2]O, where [14CH2] denotes the carbon-14 labeled methylene group adjacent to the hydroxyl function. The International Chemical Identifier (InChI) representation further confirms this configuration: InChI=1S/C7H16O/c1-2-3-4-5-6-7-8/h8H,2-7H2,1H3/i7+2, where the notation "i7+2" specifically indicates the isotopic modification of carbon at position 7 with 2 additional neutrons.

Table 1: Structural Identifiers of this compound

Parameter Value
CAS Number 77504-68-8
Molecular Formula C7H16O
Molecular Weight 118.19 g/mol
SMILES CCCCCC[14CH2]O
InChIKey BBMCTIGTTCKYKF-WGGUOBTBSA-N
Radiochemical Purity and Stability Analysis

Radiochemical purity, defined as the proportion of radioactivity present in the desired chemical form, represents a critical quality parameter for this compound. The stability of this compound, like other carbon-14 labeled compounds, depends on multiple factors that must be carefully controlled to maintain compound integrity.

Several key factors influence the radiochemical stability of this compound:

  • Chemical structure: The position of the carbon-14 atom at the primary position (adjacent to the hydroxyl group) influences its stability profile.

  • Environmental conditions: Temperature, pH, light exposure, and presence of oxygen significantly impact stability. Generally, radiochemical stability decreases with increasing temperature due to increased probability of chemical reactions and radical formation.

  • Radical formation: Beta particles emitted during carbon-14 decay can induce radiolysis, generating free radicals that potentially react with the labeled compound.

  • Concentration effects: Higher concentrations of this compound may lead to increased intermolecular interactions, potentially causing degradation. High specific activity preparations (50-60 mCi/mmol) typically show lower stability than diluted, low specific activity preparations (<20 mCi/mmol).

To enhance the radiochemical stability of this compound, several approaches have proven effective:

  • Optimized synthesis and purification protocols to minimize impurities
  • Addition of antioxidants or radical scavengers such as ascorbic acid, butylated hydroxytoluene (BHT), or butylated hydroxyanisole (BHA)
  • Careful solvent selection to minimize potential reactions
  • Isotopic dilution with unlabeled 1-heptanol to reduce radiolytic degradation
  • Proper storage conditions, typically at low temperatures (-20°C or below) and under inert atmosphere

Table 2: Factors Affecting Radiochemical Stability of this compound

Factor Impact on Stability
Temperature Higher temperatures accelerate degradation
Concentration Higher concentrations may increase degradation rates
Radical presence Free radicals initiate breakdown reactions
Storage conditions Proper storage (cold, dark, inert atmosphere) enhances stability
Purification level Higher purity correlates with improved stability
Comparative Analysis with Unlabeled 1-Heptanol and Isomers

This compound maintains essentially identical chemical properties to unlabeled 1-heptanol, with the key difference being the presence of the radioactive carbon-14 isotope at position 1. This property makes it an ideal tracer, as it behaves chemically like standard 1-heptanol while providing detectability through its radioactive emissions.

Unlabeled 1-heptanol (CAS: 111-70-6) is a primary alcohol with a molecular weight of 116.2 g/mol, appearing as a colorless liquid with limited water solubility. It has numerous industrial and research applications, serving as a solvent, intermediate, and analytical standard.

When comparing this compound with other heptanol isomers, significant structural differences emerge that affect reactivity and physical properties:

  • 2-Heptanol (CAS: 543-49-7): A secondary alcohol with the hydroxyl group at the second carbon position. Unlike this compound, 2-heptanol is chiral, existing as (R)- and (S)-isomers.

  • 3-Heptanol (CAS: 589-82-2): Another secondary alcohol with the hydroxyl group at the third carbon position, with distinct physical properties including a melting point of -70°C and boiling point of 66°C at 20 mmHg.

While these isomers share the same molecular formula (C7H16O), their hydroxyl group positions create significant differences in reactivity, physical properties, and metabolic pathways. The 1-position labeling in this compound makes it particularly suitable for tracking primary alcohol oxidation reactions and metabolic transformations.

Table 3: Comparison of this compound with Unlabeled 1-Heptanol and Isomers

Property This compound Unlabeled 1-Heptanol 2-Heptanol 3-Heptanol
CAS Number 77504-68-8 111-70-6 543-49-7 589-82-2
Molecular Weight 118.19 g/mol 116.2 g/mol 116.2 g/mol 116.2 g/mol
Alcohol Type Primary Primary Secondary Secondary
Chirality None None Present Present
Radiochemical Properties Beta emitter None None None

The distinctive property of carbon-14 labeling in this compound provides researchers with a powerful tool for tracking carbon fate in chemical and biological systems. The long half-life of carbon-14 (approximately 5,730 years) ensures that labeled compounds remain stable and detectable over prolonged experimental periods, making this compound particularly valuable for extended studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16O B1625431 Heptanol-1-14C CAS No. 77504-68-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77504-68-8

Molecular Formula

C7H16O

Molecular Weight

118.19 g/mol

IUPAC Name

(114C)heptan-1-ol

InChI

InChI=1S/C7H16O/c1-2-3-4-5-6-7-8/h8H,2-7H2,1H3/i7+2

InChI Key

BBMCTIGTTCKYKF-WGGUOBTBSA-N

SMILES

CCCCCCCO

Isomeric SMILES

CCCCCC[14CH2]O

Canonical SMILES

CCCCCCCO

Origin of Product

United States

Scientific Research Applications

Metabolic Studies

Heptanol-1-14C is extensively used in metabolic studies to trace the pathways of alcohol metabolism in living organisms. For example, it has been employed to investigate the enzymatic activity of alcohol acyltransferases (AATs) in plants. In a study involving the SAAT gene from strawberries, researchers utilized 14C-labeled substrates to examine the production of esters from heptanol and acetyl-CoA. The results demonstrated that the enzyme could effectively convert heptanol into heptyl acetate, highlighting its role in flavor biogenesis in fruits .

Olfactory Research

In olfactory research, this compound is used to explore how different alcohols affect olfactory bulb activity in rodents. Studies have shown that the position of the hydroxyl group in heptanol significantly influences the activation patterns within glomerular modules of the olfactory bulb. For instance, 1-heptanol activated specific modules associated with alcohol detection, while other isomers like 2-heptanol elicited different responses . This research provides insights into the molecular basis of smell and how structural variations in odorants can lead to distinct sensory perceptions.

Environmental and Ecological Studies

This compound also finds applications in environmental science, particularly in studying the degradation and transformation of organic compounds in ecosystems. Its radiolabeled nature allows for tracking its fate in soil or aquatic environments. For instance, researchers can assess how heptanol interacts with microbial communities and its subsequent breakdown products, which is crucial for understanding bioremediation processes .

Fuel Research

Recent studies have investigated the potential of this compound as an additive in biofuels. Research on blends of diesel fuel with 1-heptanol has shown improved combustion characteristics and reduced emissions compared to traditional fuels. The addition of heptanol enhances fuel performance while potentially lowering environmental impact by providing a renewable energy source . This application is particularly relevant as industries seek sustainable alternatives to fossil fuels.

Synthesis and Chemical Reactions

This compound serves as a valuable substrate in synthetic organic chemistry for studying reaction mechanisms and product formation. Its use in radical reactions has been documented, where it participates as a reagent to generate various chemical intermediates . This application is essential for developing new synthetic pathways and understanding fundamental chemical processes.

Data Table: Summary of Applications

Application Area Description Key Findings/Outcomes
Metabolic StudiesTracing metabolic pathways using 14C-labeled substratesEnzymatic conversion to esters confirmed
Olfactory ResearchInvestigating olfactory bulb activation patternsStructural variations influence sensory perception
Environmental StudiesTracking degradation and transformation in ecosystemsInsights into bioremediation processes
Fuel ResearchAssessing performance of biofuel blendsImproved combustion and reduced emissions
SynthesisStudying reaction mechanisms in organic chemistryDevelopment of new synthetic pathways

Case Study 1: Flavor Biogenesis

In a study focusing on strawberry flavor enhancement, this compound was utilized to demonstrate how specific enzymes convert alcohols into flavor compounds during fruit ripening. The findings indicated that manipulating these pathways could enhance fruit flavor profiles through targeted genetic modifications.

Case Study 2: Olfactory Response Mapping

A comprehensive study mapped olfactory responses to various heptanol isomers using this compound as a tracer. The results illustrated distinct activation patterns within the olfactory bulb for each isomer, providing valuable data on how structural differences affect odor perception.

Case Study 3: Biofuel Performance

Research examining blends of diesel fuel with 1-heptanol revealed significant improvements in engine performance metrics such as power output and emissions reduction. This work supports the viability of using alcohols like heptanol as renewable fuel additives.

Comparison with Similar Compounds

2-Heptanol (CAS 543-49-7)

2-Heptanol is a structural isomer of 1-heptanol, with the hydroxyl group located at the second carbon. This minor structural difference significantly alters its properties:

  • Boiling Point: 160–162°C (lower than 1-heptanol due to reduced hydrogen bonding efficiency).
  • Applications : Less prevalent in flavoring due to its sharper odor profile; primarily used as a solvent or intermediate in organic synthesis .

Hexanol (C₆H₁₃OH) and Octanol (C₈H₁₇OH)

Shorter- and longer-chain alcohols differ in hydrophobicity and volatility:

Property 1-Hexanol 1-Heptanol 1-Octanol
Boiling Point 157°C 175–176°C 195°C
Water Solubility 0.6% 0.1% 0.03%
Flavor Role Grassy notes Pungent, oily Citrus-like

Hexanol and octanol are more water-soluble and volatile, respectively, influencing their use in food flavoring and industrial processes .

Role in Flavor Chemistry

1-Heptanol is a key flavor compound in fermented dairy products, contributing to the aroma profile at concentrations up to 64.93 µg/L in probiotic-fermented milk . In contrast, 2-heptanol is rarely detected in such matrices, highlighting the specificity of hydroxyl group positioning in flavor contribution. Nonanol (C₉H₁₉OH), another homologue, exhibits even lower volatility and higher lipid solubility, favoring its use in perfumery .

Research Findings and Limitations

Recent studies highlight 1-heptanol’s role in dairy fermentation, where it enhances flavor complexity at optimal bacterial ratios (e.g., 1:100 Lactobacillus spp.) . Isotopic labeling introduces challenges in synthesis and stability, necessitating further research to optimize its utility in long-term metabolic tracking.

Preparation Methods

Hydroformylation of 1-Hexene

The oxo process, a cornerstone in industrial alcohol production, adapts well to radiolabeling by substituting natural carbon monoxide with [¹⁴C]CO. In this method, 1-hexene undergoes hydroformylation in the presence of [¹⁴C]CO and hydrogen, catalyzed by rhodium or cobalt complexes, to yield heptanal-1-¹⁴C. Subsequent reduction of the aldehyde to the primary alcohol is achieved via sodium borohydride or catalytic hydrogenation.

For instance, Christman et al. demonstrated that [¹⁴C]CO generated from [¹⁴C]sodium formate dehydration at 110°C effectively participates in hydroformylation. Post-reaction, distillation isolates Heptanol-1-¹⁴C with radiochemical yields (RCY) reaching 50–60%, contingent on catalyst efficiency and gas-handling systems.

Table 1: Hydroformylation Parameters for Heptanol-1-¹⁴C

Parameter Value Source
Catalyst Rhodium tris(triphenylphosphine)
Temperature 80–120°C
Pressure (CO/H₂) 10–20 bar
RCY 53–60%

Palladium-Catalyzed Alkoxycarbonylation

Palladium-mediated alkoxycarbonylation offers a modular approach to introduce [¹⁴C]CO at the terminal position. Aryl or alkyl halides react with [¹⁴C]CO and alcohols under palladium catalysis to form esters, which are hydrolyzed to carboxylic acids and reduced to alcohols. For Heptanol-1-¹⁴C, 1-iodohexane serves as the substrate, reacting with [¹⁴C]CO and methanol to yield methyl heptanoate-1-¹⁴C. Lithium aluminum hydride (LiAlH₄) reduction then affords the target alcohol.

This method benefits from the stability of COgen (20 ), a solid [¹⁴C]CO precursor, which liberates gas in situ via palladium-catalyzed decarbonylation. In a representative synthesis, celivarone-¹⁴C was produced in 53% RCY using this strategy. Applied to Heptanol-1-¹⁴C, analogous conditions could achieve comparable yields, though chain length may influence reaction kinetics.

Reduction of Labeled Carbonyl Compounds

Reduction of Heptanal-1-¹⁴C

Heptanal-1-¹⁴C, accessible via hydroformylation or oxidation of 1-heptene-¹⁴C, undergoes reduction to the alcohol. Sodium borohydride in methanol or catalytic hydrogenation with Raney nickel are standard methods. Kothari et al. reported 55–74% RCY for [¹¹C]butanol using LiAlH₄, a protocol adaptable to [¹⁴C]aldehydes. For Heptanol-1-¹⁴C, optimizing the reducing agent and solvent system (e.g., tetrahydrofuran) is critical to minimize side reactions.

Grignard Reaction with [¹⁴C]Carbon Dioxide

A two-step sequence involves trapping [¹⁴C]CO₂ with a Grignard reagent to form a carboxylate, followed by reduction. Hexylmagnesium bromide reacts with [¹⁴C]CO₂ to yield heptanoic acid-1-¹⁴C, which LiAlH₄ reduces to Heptanol-1-¹⁴C. Waterhouse et al. achieved 73% RCY for [¹¹C]butanol via this method, suggesting scalability for longer-chain alcohols. Challenges include ensuring complete CO₂ trapping and minimizing radiolysis during reduction.

Alkylation Strategies with [¹⁴C]Methyl Iodide

Stepwise Chain Elongation

Building the heptanol chain from [¹⁴C]methyl iodide involves iterative alkylations. For example, a Wittig reaction between [¹⁴C]formaldehyde and hexyltriphenylphosphorane generates 1-heptene-¹⁴C, which undergoes hydroboration-oxidation to Heptanol-1-¹⁴C. While this approach offers precise control over label placement, multi-step syntheses accumulate yield losses, as seen in the 9% RCY for a similar hydromethylation of rotenone.

Comparison of Methods and Optimization Strategies

Table 2: Method Comparison for Heptanol-1-¹⁴C Synthesis

Method RCY Molar Activity (GBq/mmol) Complexity
Hydroformylation 50–60% 1.5–2.1 Moderate
Alkoxycarbonylation 45–55% 2.0–2.5 High
Grignard/Reduction 60–70% 1.8–2.2 Low
Wittig Hydroboration 5–10% 1.9–2.1 Very High

Hydroformylation and alkoxycarbonylation balance yield and scalability, whereas Grignard methods favor simplicity. Molar activities exceeding 2 GBq/mmol necessitate stringent exclusion of non-radioactive CO₂ or formaldehyde.

Challenges in Radiosynthesis and Purification

Purification via HPLC and Distillation

Reverse-phase HPLC with C18 columns resolves Heptanol-1-¹⁴C from unreacted aldehydes or esters, while fractional distillation under reduced pressure ensures radiochemical purity >95%.

Q & A

Q. How can researchers validate this compound’s incorporation into metabolic networks using multi-omics approaches?

  • Methodological Answer : Integrate flux balance analysis (FBA) with ¹⁴C-metabolomics data to map carbon flow. Validate via ¹³C-assisted nuclear magnetic resonance (NMR) or tandem MS (MS/MS). Cross-reference with transcriptomic data to correlate enzyme expression with isotopic labeling patterns .

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